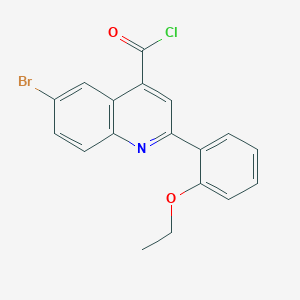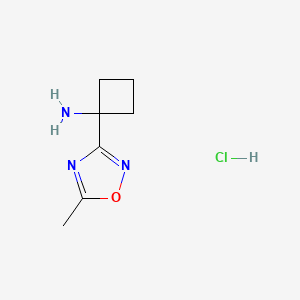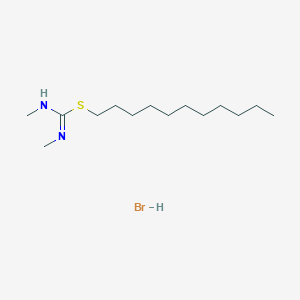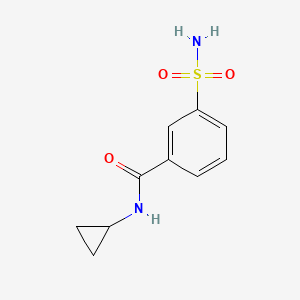
6-Brom-2-(2-Ethoxyphenyl)chinolin-4-carbonylchlorid
Übersicht
Beschreibung
“6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13BrClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline ring system, a bromine atom, an ethoxyphenyl group, and a carbonyl chloride group . The exact structural details can be found in specialized chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving “6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” are not detailed in the search results. This compound is likely used as a starting material or intermediate in various organic synthesis reactions, given its complex structure and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” can be found in chemical databases . It has a molecular weight of 390.66 .Wissenschaftliche Forschungsanwendungen
Drug Design and Medicinal Chemistry
Chinolin-Derivate, wie 6-Brom-2-(2-Ethoxyphenyl)chinolin-4-carbonylchlorid, sind für ihr breites Spektrum an biologischer Aktivität bekannt. Sie dienen als Kernvorlage im Wirkstoffdesign aufgrund ihrer strukturellen Vielseitigkeit und ihres pharmakologischen Potenzials . Diese Verbindung kann zur Synthese neuartiger Medikamente mit potenzieller Wirksamkeit gegen verschiedene Krankheiten verwendet werden, darunter Krebs, bakterielle Infektionen und Entzündungen.
Proteomforschung
In der Proteomik wird diese Verbindung zur Untersuchung von Proteininteraktionen und -funktionen verwendet. Sie kann verwendet werden, um Proteine oder Peptide zu modifizieren, wodurch die Identifizierung und Quantifizierung von Proteinen sowie die Untersuchung ihrer posttranslationalen Modifikationen erleichtert werden .
Organische Synthese
Die Verbindung ist wertvoll in der organischen Synthese und dient als Zwischenprodukt für den Aufbau komplexer Molekülstrukturen. Ihre Reaktivität mit verschiedenen Substituenten macht sie zu einem vielseitigen Baustein für die Synthese einer breiten Palette organischer Moleküle .
Pharmakologische Studien
Forscher können This compound verwenden, um neue pharmakologische Wirkstoffe zu entwickeln. Seine strukturellen Merkmale ermöglichen die Schaffung von Molekülen mit potenziellen therapeutischen Wirkungen, die durch In-vivo- und In-vitro-Screening bewertet werden können .
Eigenschaften
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIAPLNJOOGSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205334 | |
| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160253-09-7 | |
| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)

![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)


![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

